Cas no 94191-11-4 (3-chloro-Thieno[3,2-b]pyridine)

3-Chloro-thieno[3,2-b]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine core with a chloro substituent at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity allows for further functionalization, enabling the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. The chloro group enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex architectures. The compound’s stability under standard conditions ensures reliable handling and storage. Its versatility and well-defined reactivity profile make it a preferred choice for researchers in medicinal chemistry and materials science.
3-chloro-Thieno[3,2-b]pyridine structure
94191-11-4 structure
Product Name:3-chloro-Thieno[3,2-b]pyridine
CAS No:94191-11-4
MF:C7H4ClNS
MW:169.631359100342
CID:1122358
PubChem ID:13220427
Update Time:2025-10-13

3-chloro-Thieno[3,2-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-Thieno[3,2-b]pyridine
    • 3-Chlorothieno[3,2-b]pyridine
    • ISCOVTFIOYCBDB-UHFFFAOYSA-N
    • SCHEMBL3970053
    • 94191-11-4
    • EN300-7645641
    • Inchi: 1S/C7H4ClNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H
    • InChI Key: ISCOVTFIOYCBDB-UHFFFAOYSA-N
    • SMILES: ClC1=CSC2C=CC=NC=21

Computed Properties

  • Exact Mass: 168.9752980g/mol
  • Monoisotopic Mass: 168.9752980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 41.1Ų

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3-chloro-Thieno[3,2-b]pyridine Related Literature

Additional information on 3-chloro-Thieno[3,2-b]pyridine

3-Chloro-Thieno[3,2-b]pyridine: A Comprehensive Overview

3-Chloro-Thieno[3,2-b]pyridine (CAS No. 94191-11-4) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thienopyridines, which are fused bicyclic systems combining a thiophene ring with a pyridine ring. The presence of a chlorine substituent at the 3-position introduces unique electronic and structural properties, making it a valuable molecule for various applications.

The synthesis of 3-chloro-thieno[3,2-b]pyridine has been extensively studied, with researchers exploring diverse methodologies to optimize its production. Recent advancements have focused on microwave-assisted synthesis and catalytic processes, which not only enhance reaction efficiency but also reduce environmental impact. For instance, a study published in *Green Chemistry* demonstrated the use of palladium catalysts to achieve high yields of thienopyridine derivatives, including 3-chloro-thieno[3,2-b]pyridine, under mild conditions.

One of the most promising applications of 3-chloro-thieno[3,2-b]pyridine lies in its potential as a building block for advanced materials. Its aromaticity and conjugated system make it an excellent candidate for organic electronics. Research conducted at the University of Cambridge revealed that incorporating thienopyridine derivatives into polymer frameworks significantly improves charge transport properties, paving the way for next-generation organic semiconductors.

In the pharmaceutical industry, 3-chloro-thieno[3,2-b]pyridine has shown potential as a lead compound for drug development. Its ability to interact with biological targets such as kinases and G-protein coupled receptors (GPCRs) has been highlighted in recent studies. A paper in *Journal of Medicinal Chemistry* reported that analogs of thienopyridines exhibit potent inhibitory activity against certain cancer cell lines, suggesting their role in anti-cancer drug design.

The electronic properties of 3-chloro-thieno[3,2-b]pyridine have also been leveraged in optoelectronic devices. By integrating this compound into light-emitting diodes (LEDs), researchers have achieved enhanced luminous efficiency and color purity. A collaborative study between institutions in Japan and Germany demonstrated that thienopyridine-based materials can serve as efficient emitters in organic LEDs (OLEDs), contributing to the development of high-performance display technologies.

From a structural perspective, 3-chloro-thieno[3,2-b]pyridine exhibits a planar geometry due to the aromaticity of its fused rings. This planarity facilitates strong π-π interactions, which are crucial for its applications in materials science. Computational studies using density functional theory (DFT) have provided insights into its electronic structure, revealing that the chlorine substituent modulates the molecule's energy levels, thereby influencing its reactivity and optical properties.

In conclusion, 3-chloro-thieno[3,2-b]pyridine (CAS No. 94191-11-4) is a versatile compound with multifaceted applications across chemistry and materials science. Its unique properties continue to inspire innovative research directions, making it a cornerstone in the development of advanced materials and pharmaceutical agents.

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